molecular formula C7H10O3 B7887341 [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

Cat. No. B7887341
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-ZCFIWIBFSA-N
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Patent
US09109069B2

Procedure details

An amount of 1300 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 420 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water and stirring at 70° C. while replacing the atmosphere inside the vessel with nitrogen. A monomer mixture composed of 60 g of methyl methacrylate, 10 g of butyl acrylate, 35 g of styrene and 0.4 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction and obtain minute polymer particles (CS-2C) in the form of an aqueous latex. The polymerization conversion rate was 99%. As a result of measuring the particle size in the same manner as in Example 2 after diluting the minute polymer particles in the form of an aqueous latex with water, the measured particle size was 0.1 μm, and a sharp, monodisperse particle size distribution nearly similar to that of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
440 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C([O:12][CH2:13][CH2:14]CC)(=O)C=C.C=CC1C=CC=CC=1.C(OO)(C)(C)C>O>[C:1]([O:6][CH2:7][CH:13]1[O:12][CH2:14]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
styrene-butadiene rubber
Quantity
420 g
Type
reactant
Smiles
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Six
Name
Quantity
440 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained
ADDITION
Type
ADDITION
Details
was charged into a 3 L glass vessel

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09109069B2

Procedure details

An amount of 1300 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 420 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water and stirring at 70° C. while replacing the atmosphere inside the vessel with nitrogen. A monomer mixture composed of 60 g of methyl methacrylate, 10 g of butyl acrylate, 35 g of styrene and 0.4 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction and obtain minute polymer particles (CS-2C) in the form of an aqueous latex. The polymerization conversion rate was 99%. As a result of measuring the particle size in the same manner as in Example 2 after diluting the minute polymer particles in the form of an aqueous latex with water, the measured particle size was 0.1 μm, and a sharp, monodisperse particle size distribution nearly similar to that of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
440 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C([O:12][CH2:13][CH2:14]CC)(=O)C=C.C=CC1C=CC=CC=1.C(OO)(C)(C)C>O>[C:1]([O:6][CH2:7][CH:13]1[O:12][CH2:14]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
styrene-butadiene rubber
Quantity
420 g
Type
reactant
Smiles
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Six
Name
Quantity
440 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained
ADDITION
Type
ADDITION
Details
was charged into a 3 L glass vessel

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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